molecular formula C11H6ClF3N2O3S B2980355 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339104-87-9

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Cat. No.: B2980355
CAS No.: 339104-87-9
M. Wt: 338.69
InChI Key: JXQMMNPVSDNWTL-UHFFFAOYSA-N
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Description

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a synthetic compound characterized by a unique thiazole ring structure. The presence of nitro, chloro, and trifluoromethyl groups within its molecular structure makes it a compound of interest in various fields, particularly in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the Thiazole Ring: This usually starts with the cyclization of a suitable precursor such as a β-chloro ketone with thiourea under acidic conditions.

  • Attachment of the Phenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the phenoxy group is introduced using an appropriate phenol derivative.

  • Introduction of Nitro and Trifluoromethyl Groups: These functionalities are typically introduced via nitration and trifluoromethylation reactions on the phenol derivative before its attachment to the thiazole ring.

  • Chlorination: The final step involves chlorination to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes several chemical reactions including:

  • Oxidation: Primarily targeting the thiazole ring, resulting in sulfoxides or sulfones.

  • Reduction: Reduction of the nitro group to an amine is a common reaction.

  • Substitution: The chloro group can be substituted with various nucleophiles leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or peracids in the presence of acidic or neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium dithionite.

  • Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

  • Oxidation: Produces sulfoxides and sulfones.

  • Reduction: Yields amino derivatives.

Scientific Research Applications

In Chemistry

2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

In Biology and Medicine

This compound has shown potential in drug discovery, particularly in the design of anti-inflammatory and antimicrobial agents. Its unique structure allows it to interact with biological targets that are not easily accessible to more conventional molecules.

In Industry

The compound is utilized in the development of agrochemicals, where its derivatives are investigated for use as herbicides and insecticides due to their ability to disrupt specific biological pathways in pests.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of 2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is primarily attributed to its ability to interact with key enzymes and proteins. Its nitro group, upon reduction to an amine, can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of various pathways.

Comparison with Similar Compounds

Unique Features

The combination of the nitro, chloro, and trifluoromethyl groups within the same molecule is relatively unique, providing a distinct set of chemical properties such as increased lipophilicity and electronic effects that enhance its reactivity and biological activity.

Similar Compounds

  • 2-Chloro-5-{[2-nitro-4-methylphenoxy]methyl}-1,3-thiazole

  • 2-Chloro-5-{[2-nitro-4-(difluoromethyl)phenoxy]methyl}-1,3-thiazole

  • 2-Chloro-5-{[2-amino-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Each of these analogs shares a similar core structure but exhibits different reactivities and biological activities due to variations in their substituents.

Keep in mind, this is a high-level summary. For more specific details, you might need to dive into the primary literature and experimental data surrounding this compound.

Properties

IUPAC Name

2-chloro-5-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O3S/c12-10-16-4-7(21-10)5-20-9-2-1-6(11(13,14)15)3-8(9)17(18)19/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQMMNPVSDNWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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